molecular formula C22H22N2O6S B2630816 (Z)-ethyl 2-(3-(3,4,5-trimethoxyphenyl)acrylamido)benzo[d]thiazole-6-carboxylate CAS No. 1173403-63-8

(Z)-ethyl 2-(3-(3,4,5-trimethoxyphenyl)acrylamido)benzo[d]thiazole-6-carboxylate

Cat. No. B2630816
CAS RN: 1173403-63-8
M. Wt: 442.49
InChI Key: CIHXTDZGAPBSPN-TWGQIWQCSA-N
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Description

The compound contains a trimethoxyphenyl (TMP) group, which is a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . This moiety is prominently present in the molecular structures of various research studies, demonstrating remarkable multi-activity or specific targeting .


Molecular Structure Analysis

The 3,4,5-trimethoxyphenyl (TMP), the six-membered electron-rich ring, is one of the most critical and valuable cores of a variety of biologically active molecules . This ring has been incorporated in a wide range of therapeutically interesting drugs .


Chemical Reactions Analysis

The TMP group has a critical role in the fitting of the colchicine and combretastatin analogs into the colchicine binding site (CBS) of the αβ-tubulin heterodimer . The biological activity of such analogs decreases after the alteration of the TMP moiety .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For example, 3,4,5-Trimethoxyphenylacetic acid, a related compound, has a molecular weight of 226.23 and a melting point of 117-120°C .

Scientific Research Applications

Anti-Cancer Effects

The compound contains a trimethoxyphenyl (TMP) group, which serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . The compounds containing the TMP group have displayed notable anti-cancer effects by effectively inhibiting tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .

Anti-Fungal and Anti-Bacterial Properties

Select TMP-bearing compounds have shown promising anti-fungal and anti-bacterial properties, including activities against Helicobacter pylori and Mycobacterium tuberculosis .

Antiviral Activity

There have been reports on the antiviral activity of TMP-based compounds, which hold potential against viruses such as the acquired immunodeficiency syndrome (AIDS) virus, hepatitis C virus, and influenza virus .

Anti-Parasitic Agents

Compounds containing the TMP pharmacophore have also demonstrated significant efficacy against Leishmania, Malaria, and Trypanosoma, indicating their potential as anti-parasitic agents .

Anti-Inflammatory, Anti-Alzheimer, Anti-Depressant, and Anti-Migraine Properties

These compounds have been associated with anti-inflammatory, anti-Alzheimer, anti-depressant, and anti-migraine properties, thereby expanding their therapeutic scope .

Anticonvulsant and Sedative Agents

A series of (E)-3-(3,4,5-trimethoxyphenyl)acrylic acid (TMCA) amide derivatives were synthesized and evaluated for their anticonvulsant, sedative activity and neurotoxicity . Among them, some compounds exhibited good anticonvulsant activity in primary evaluation .

Mechanism of Action

Target of Action

The compound (Z)-ethyl 2-(3-(3,4,5-trimethoxyphenyl)acrylamido)benzo[d]thiazole-6-carboxylate primarily targets proteins such as tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β . These proteins play crucial roles in cell division, protein folding, oxidative stress response, gene expression, signal transduction, drug resistance, and cell proliferation, respectively .

Mode of Action

(Z)-ethyl 2-(3-(3,4,5-trimethoxyphenyl)acrylamido)benzo[d]thiazole-6-carboxylate interacts with its targets by binding to their active sites, thereby inhibiting their function . For instance, it can inhibit tubulin polymerization, a critical process for cell division . This interaction leads to changes in the normal functioning of the cell, often resulting in cell death .

Biochemical Pathways

The compound affects multiple biochemical pathways due to its multi-target nature. For example, it can disrupt the normal cell cycle by inhibiting tubulin polymerization, leading to cell cycle arrest . It can also inhibit the function of Hsp90, which can lead to the degradation of Hsp90 client proteins and disrupt multiple signaling pathways . Furthermore, it can inhibit TrxR, leading to an increase in oxidative stress within the cell .

Result of Action

The result of the action of (Z)-ethyl 2-(3-(3,4,5-trimethoxyphenyl)acrylamido)benzo[d]thiazole-6-carboxylate is the inhibition of cell division and disruption of multiple cellular processes, leading to cell death . This makes it a potential candidate for the treatment of diseases characterized by uncontrolled cell proliferation, such as cancer .

properties

IUPAC Name

ethyl 2-[[(Z)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]amino]-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O6S/c1-5-30-21(26)14-7-8-15-18(12-14)31-22(23-15)24-19(25)9-6-13-10-16(27-2)20(29-4)17(11-13)28-3/h6-12H,5H2,1-4H3,(H,23,24,25)/b9-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIHXTDZGAPBSPN-TWGQIWQCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C=CC3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)/C=C\C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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